

Technical Guide: Spectroscopic Characterization of 2-Chloro-3-nitroaniline[1][2]

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Compound of Interest

Compound Name: 2-Chloro-3-nitroaniline

CAS No.: 3970-41-0

Cat. No.: B1591111

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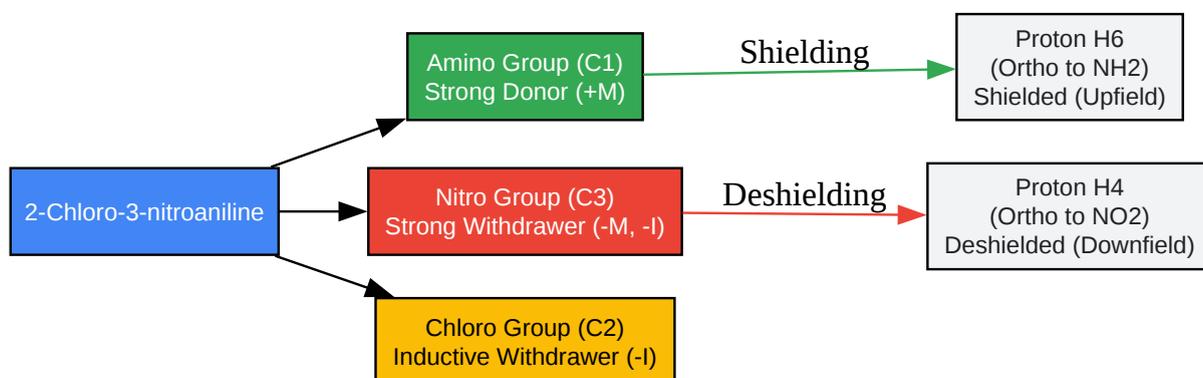
Executive Summary & Structural Context

2-Chloro-3-nitroaniline is a critical trisubstituted benzene intermediate utilized in the synthesis of azo dyes, agrochemicals, and heterocyclic pharmaceutical scaffolds.[1][2][3] Its structural integrity is defined by the interplay of three distinct substituents on the aromatic ring: a strongly electron-withdrawing nitro group (-NO₂), a weakly deactivating but ortho/para-directing chloro group (-Cl), and a strongly electron-donating amino group (-NH₂).[1][2]

This guide provides a definitive spectroscopic profile (MS, IR, NMR) to differentiate this specific isomer from its regioisomers (e.g., 2-chloro-4-nitroaniline), a common challenge in industrial quality control.[1][2]

Structural Logic Flow

The following diagram illustrates the electronic environment governing the spectroscopic signals:



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Figure 1: Electronic substituent effects influencing NMR chemical shifts.[1][2]

Mass Spectrometry (MS) Data

Methodology: Electron Impact (EI) ionization (70 eV) is the standard for fingerprinting this molecule.[1][2]

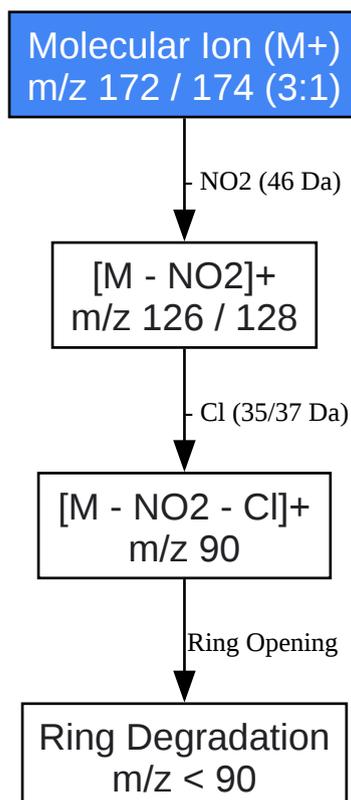
Key Diagnostic Features

The mass spectrum is characterized by the distinct chlorine isotope signature.[1][2] Chlorine exists naturally as ^{35}Cl (75.78%) and ^{37}Cl (24.22%), resulting in a characteristic 3:1 intensity ratio for the molecular ion (M^+) and the $\text{M}+2$ peak.[1][2]

Ion Identity	m/z Value	Relative Intensity	Interpretation
M^+ (Molecular Ion)	172	100% (Base Peak)	Intact molecule containing ^{35}Cl . [1][2]
$[\text{M}+2]^+$	174	~33%	Isotopologue containing ^{37}Cl . [1][2]
$[\text{M} - \text{NO}_2]^+$	126	High	Loss of nitro group (46 Da). [1][2]
$[\text{M} - \text{NO}_2 - \text{Cl}]^+$	90	Medium	Subsequent loss of chlorine radical. [1][2]

Fragmentation Pathway

The stability of the aromatic ring dominates the fragmentation, with the primary loss being the nitro group followed by the halogen.[1][2]



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Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1][2]

Infrared Spectroscopy (IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2] Phase: Solid state (Yellow crystalline powder).[1][2]

The IR spectrum confirms the presence of the three functional groups.[1][2][3] The amine doublet and nitro stretches are the primary quality control checkpoints.[1][2]

Functional Group	Wavenumber (cm ⁻¹)	Vibration Mode	Notes
Primary Amine (-NH ₂)	3480, 3380	N-H Stretch (Asym & Sym)	Distinct doublet characteristic of primary anilines. [1] [2]
Aromatic C-H	3100 - 3000	C-H Stretch	Weak intensity, typical of aromatics. [1] [2]
Nitro (-NO ₂)	1530 - 1510	N-O Asymmetric Stretch	Strong, diagnostic band. [1] [2]
Nitro (-NO ₂)	1350 - 1340	N-O Symmetric Stretch	Strong, diagnostic band. [1] [2]
Aromatic Ring	1600, 1475	C=C Ring Breathing	Confirms benzenoid structure. [1] [2]
C-N	1280 - 1250	C-N Stretch (Ar-NH ₂)	Strong due to resonance interaction. [1] [2]

Nuclear Magnetic Resonance (NMR)

Methodology:

- Solvent: DMSO-d₆ (preferred for solubility and exchangeable proton visibility) or CDCl₃.[\[1\]](#)[\[2\]](#)
- Frequency: 400 MHz or higher recommended for clear splitting resolution.[\[1\]](#)[\[2\]](#)

¹H NMR Data (Proton)

The aromatic region displays an ABC spin system (or AMX depending on field strength), representing the three adjacent protons at positions 4, 5, and 6.[\[1\]](#)[\[2\]](#)

Table: ¹H NMR Chemical Shifts (in CDCl₃)

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment Logic
H-4	7.21 - 7.15	dd (Doublet of doublets)	1H	J ~8.0, 1.5	Most Deshielded. Ortho to the electron-withdrawing -NO ₂ group.[1][2]
H-5	7.11 - 7.05	t (Pseudo-triplet)	1H	J ~8.0	Meta to both -NO ₂ and -NH ₂ . [1][2] Resides in the "middle" electronic environment. [1][2]
H-6	6.97 - 6.89	dd (Doublet of doublets)	1H	J ~8.0, 1.5	Most Shielded. Ortho to the electron-donating -NH ₂ group.[1][2]
NH ₂	4.40	Broad Singlet	2H	-	Exchangeable.[1][2][3] Shift varies with concentration and solvent (typically ~5.9 ppm in DMSO-d ₆).[1][2]

Protocol Note: If using DMSO-d₆, the amine protons will appear significantly downfield (approx. [1][2] 5.94 ppm) and may show coupling to H-6 if the sample is extremely dry and acid-free.[1][2]

¹³C NMR Data (Carbon)

The ¹³C spectrum must show 6 unique aromatic signals. The absence of symmetry in the 2,3-substitution pattern ensures no equivalent carbons.[1][2]

Table: ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon	Shift (δ ppm)	Type	Electronic Environment
C-1	143.8	Quaternary (C-NH ₂)	Deshielded by direct attachment to Nitrogen (Inductive/Resonance). [1] [2]
C-3	147.6	Quaternary (C-NO ₂)	Highly deshielded by the strong electron-withdrawing Nitro group. [1] [2]
C-5	130.1	Methine (CH)	Meta to withdrawing groups; typical aromatic range. [1] [2]
C-2	113.5	Quaternary (C-Cl)	Shielded relative to C-NO ₂ due to "Heavy Atom Effect" of Chlorine.
C-4	118 - 125	Methine (CH)	Ortho to Nitro group. [1] [2]
C-6	109.9	Methine (CH)	Most Shielded. Ortho to Amino group (Resonance donation). [1] [2]

Note: Exact ¹³C values may vary by ± 0.5 ppm depending on concentration and solvent water content.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Sample Preparation for NMR

To ensure the reproducibility of the data presented above:

- Solvent Selection: Use DMSO-d₆ (99.9% D) for full characterization.^{[1][2]} While CDCl₃ is acceptable, the amine protons are often broad or invisible due to exchange.^{[1][2]} DMSO stabilizes the amine signal.^{[1][2]}
- Concentration: Dissolve 10–15 mg of **2-Chloro-3-nitroaniline** in 0.6 mL of solvent.
- Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.^{[1][2]}

Purity Assessment via Melting Point

Before spectroscopic analysis, verify bulk purity.^{[1][2]}

- Literature Value: 94–96 °C (Note: Some isomers melt higher; 2-chloro-4-nitroaniline melts at ~105°C.^{[1][2]} This is a crucial quick check).
- Method: Capillary tube, ramp rate 1°C/min near melting point.

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Chloro-3-nitroaniline[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591111#spectroscopic-data-for-2-chloro-3-nitroaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b1591111#spectroscopic-data-for-2-chloro-3-nitroaniline-nmr-ir-ms)

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